BUTYRIC-2,2-D2 ACID

Vue d'ensemble

Description

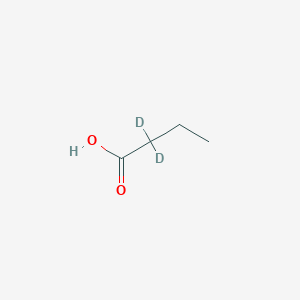

BUTYRIC-2,2-D2 ACID, also known as 2,2-dideuteriobutanoic acid, is a deuterated form of butanoic acid. This compound is characterized by the replacement of two hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C4H8O2, and it has a molecular weight of 90.12 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BUTYRIC-2,2-D2 ACID typically involves the deuteration of butanoic acid. This can be achieved through various methods, including the use of deuterated reagents or catalysts that facilitate the exchange of hydrogen atoms with deuterium. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using deuterium oxide (D2O) as a deuterium source. The reaction is typically carried out in specialized reactors designed to handle high pressures and temperatures, ensuring efficient deuterium incorporation into the butanoic acid molecule .

Analyse Des Réactions Chimiques

Types of Reactions

BUTYRIC-2,2-D2 ACID can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used in substitution reactions.

Major Products Formed

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces substituted butanoic acid derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Butyric-2,2-D2 acid (C4H8O2) is a short-chain fatty acid characterized by the presence of deuterium isotopes at the second carbon position. This modification enhances its utility in various analytical techniques, particularly in mass spectrometry and NMR spectroscopy.

Biochemical Applications

1. Metabolic Studies:

this compound is utilized in metabolic studies to trace metabolic pathways involving butyrate. Its deuterated nature allows for precise tracking of butyrate metabolism in biological systems. For instance, studies have shown that butyrate plays a crucial role in gut health and can influence the microbiome composition .

2. Therapeutic Research:

Recent research indicates that butyric acid derivatives can exhibit therapeutic effects in treating conditions such as colon cancer and inflammatory bowel disease (IBD). This compound has been investigated for its potential to enhance the therapeutic efficacy of existing treatments by modulating immune responses and promoting apoptosis in cancer cells .

Pharmaceutical Applications

1. Drug Development:

The incorporation of deuterated compounds like this compound in drug formulations can improve pharmacokinetic properties. Deuteration often leads to increased metabolic stability and reduced clearance rates, which can enhance the therapeutic window of drugs. Studies have demonstrated that deuterated analogs of known drugs can exhibit improved efficacy and safety profiles .

2. Analytical Chemistry:

In analytical chemistry, this compound serves as an internal standard for quantifying butyrate levels in biological samples. Its distinct mass allows for accurate quantification using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This application is particularly relevant in clinical settings where monitoring short-chain fatty acids (SCFAs) is crucial for diagnosing metabolic disorders .

Agricultural Applications

1. Animal Nutrition:

this compound has been studied as a feed additive to enhance growth performance in livestock. Research involving fish species such as Clarias gariepinus and Oreochromis niloticus has shown that dietary supplementation with butyric acid can improve feed efficiency and promote healthy growth . The deuterated form may provide additional benefits by allowing researchers to trace the absorption and metabolism of the compound more effectively.

2. Plant Growth Regulation:

In plant sciences, this compound is being explored for its role as a growth regulator. Its effects on root development and overall plant health are under investigation, with preliminary studies suggesting that it may enhance root biomass and nutrient uptake .

Case Studies

Mécanisme D'action

The mechanism of action of BUTYRIC-2,2-D2 ACID involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. The presence of deuterium can alter the reaction kinetics and pathways, providing insights into the metabolic processes and enzyme mechanisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

Butanoic acid: The non-deuterated form of BUTYRIC-2,2-D2 ACID, with a molecular formula of C4H8O2 and a molecular weight of 88.11 g/mol.

Propanoic acid: A shorter-chain carboxylic acid with a molecular formula of C3H6O2 and a molecular weight of 74.08 g/mol.

Pentanoic acid: A longer-chain carboxylic acid with a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it valuable in research applications where tracing and studying reaction mechanisms are essential. The deuterium atoms also influence the physical and chemical properties of the compound, such as reaction kinetics and stability .

Activité Biologique

Butyric-2,2-D2 acid, also known as deuterated butyric acid, is a derivative of butyric acid characterized by the presence of deuterium atoms. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities and applications in metabolic studies.

- Molecular Formula : C4H6D2O2

- Molecular Weight : 90.12 g/mol

- Structure : The compound features a short carbon chain with a carboxylic acid functional group, similar to butyric acid.

Biological Activities

This compound exhibits several biological activities that parallel those of butyric acid, primarily due to its role as a short-chain fatty acid (SCFA) produced during the fermentation of dietary fibers in the gut. Below are key areas where its biological activity has been documented:

1. Gut Health

- Promotes Beneficial Gut Bacteria : this compound may enhance the growth of beneficial gut microbiota, contributing to improved intestinal health.

- Anti-inflammatory Properties : Similar to butyric acid, it has demonstrated potential in reducing inflammation within the gut, which is particularly relevant for conditions like inflammatory bowel disease (IBD) .

- Gene Expression Modulation : Research indicates that butyric acids can influence gene expression related to inflammation and cellular signaling pathways. For instance, it activates GPR109A receptors and inhibits pathways involving AKT and NF-κB p65 .

- Metabolic Tracing : The incorporation of deuterium allows researchers to trace metabolic pathways and interactions within cellular environments using nuclear magnetic resonance (NMR) spectroscopy.

3. Clinical Implications

- Schizophrenia Treatment : Elevated serum levels of butyric acid have been associated with favorable treatment responses in drug-naïve schizophrenia patients. Studies suggest that butyrate may modulate dopamine activity and influence inflammatory responses linked to the disease .

- Inflammatory Bowel Disease (IBD) : Various studies have highlighted the role of butyrate in ameliorating symptoms associated with IBD by enhancing intestinal barrier function and reducing inflammation. For example, sodium butyrate has shown effectiveness in improving mucosal healing in pediatric cases of Crohn's disease .

Research Findings

Several studies underscore the significance of this compound in biological systems:

Case Studies

- Inflammatory Bowel Disease :

- Psychiatric Disorders :

Propriétés

IUPAC Name |

2,2-dideuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315391 | |

| Record name | Butanoic-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19136-92-6 | |

| Record name | Butanoic-2,2-d2 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19136-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.